Product packaging for Hexyl benzoate(Cat. No.:CAS No. 6789-88-4)

Hexyl benzoate

Cat. No.: B1584604
CAS No.: 6789-88-4
M. Wt: 206.28 g/mol
InChI Key: UUGLJVMIFJNVFH-UHFFFAOYSA-N
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Description

Hexyl benzoate is a clear colorless liquid. (NTP, 1992)
This compound, also known as fema 3691, belongs to the class of organic compounds known as benzoic acid esters. These are ester derivatives of benzoic acid. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound is a balsam, clean, and fresh tasting compound that can be found in fruits, milk and milk products, and tea. This makes this compound a potential biomarker for the consumption of these food products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O2 B1584604 Hexyl benzoate CAS No. 6789-88-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexyl benzoate
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InChI

InChI=1S/C13H18O2/c1-2-3-4-8-11-15-13(14)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3
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InChI Key

UUGLJVMIFJNVFH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCOC(=O)C1=CC=CC=C1
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Molecular Formula

C13H18O2
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DSSTOX Substance ID

DTXSID9025403
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Molecular Weight

206.28 g/mol
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Physical Description

Hexyl benzoate is a clear colorless liquid. (NTP, 1992), Colorless liquid; Insoluble in water; [CAMEO] Colorless or yellow liquid; [MSDSonline], colourless oily liquid with a woody, green, piney, balsamic odour
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Boiling Point

522 °F at 770 mmHg (NTP, 1992), 272 °C AT 770 MM HG, 272.00 °C. @ 760.00 mm Hg
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Flash Point

greater than 200 °F (NTP, 1992), [HSDB] 148 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), INSOL IN WATER; SOL IN ALCOHOL, ACETONE, insoluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

0.979 at 70.7 °F (NTP, 1992) - Less dense than water; will float, 0.978-0.984
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Vapor Density

7.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.1
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Vapor Pressure

32 mmHg at 72 °F ; 47 mmHg at 124 °F; 81 mmHg at 167 °F (NTP, 1992), 32.0 [mmHg]
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CAS No.

6789-88-4
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Record name Benzoic acid, hexyl ester
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Synthesis and Derivatization Strategies of Hexyl Benzoate

Chemical Synthesis Methodologies

Conventional Esterification Processes

Conventional methods for synthesizing hexyl benzoate (B1203000) often involve direct esterification with or without a catalyst, sometimes employing techniques to remove the water byproduct to improve yield.

Azeotropic distillation is a common and effective technique used in the synthesis of esters like hexyl benzoate. lookchem.comtsijournals.com This method involves the use of a solvent, such as toluene, which forms an azeotrope with the water produced during the esterification reaction. masterorganicchemistry.comtsijournals.com The azeotrope has a lower boiling point than any of the individual components, allowing for the continuous removal of water from the reaction mixture. masterorganicchemistry.comtsijournals.com This constant removal of a product shifts the reaction equilibrium to favor the formation of the ester, leading to higher yields. masterorganicchemistry.comtcu.edu The process is considered efficient and can be carried out in the same vessel as the reaction, simplifying the procedure. tsijournals.com

The rate of esterification is significantly influenced by the presence and type of acid catalyst. Kinetic studies are crucial for understanding the reaction mechanism and optimizing reaction conditions.

Sulfuric acid (H₂SO₄) is a widely used homogeneous catalyst in esterification due to its high activity. researchgate.netdnu.dp.ua It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com

Kinetic studies on the esterification of benzoic acid have been conducted, though specific data for this compound with sulfuric acid catalysis is not extensively detailed in the provided results. However, for the esterification of benzoic acid with other alcohols, the reaction has been shown to follow second-order kinetics with respect to benzoic acid when catalyzed by sulfuric acid. dnu.dp.ua One study determined the activation energy for the sulfuric acid-catalyzed esterification of benzoic acid to be 80.5 ± 0.5 kJ∙mol⁻¹. dnu.dp.ua

Table 1: Kinetic Parameters for Sulfuric Acid-Catalyzed Esterification of Benzoic Acid

Parameter Value Reference
Activation Energy (Ea) 80.5 ± 0.5 kJ∙mol⁻¹ dnu.dp.ua
Pre-exponential Factor (A) 1.48±0.02∙10⁸ l∙mol⁻¹∙s⁻¹ dnu.dp.ua

Note: Data is for the esterification of benzoic acid, not specifically with n-hexanol.

p-Toluenesulfonic acid (p-TSA) is another common homogeneous catalyst for esterification. researchgate.netdnu.dp.ua It is a strong organic acid that is often preferred over mineral acids due to its less corrosive nature and easier handling.

In the esterification of benzoic acid with various alcohols, a deep eutectic solvent (DES) composed of p-TSA and benzyltriethylammonium chloride showed high catalytic activity. dergipark.org.tr For the reaction with hexanol at 75°C, a benzoic acid conversion of 67.5% was achieved. dnu.dp.uadergipark.org.tr Kinetic studies of the esterification of benzoic acid with 1-butyl alcohol catalyzed by p-TSA have shown the reaction to be first order with respect to benzoic acid. researchgate.netdnu.dp.ua

Table 2: Benzoic Acid Conversion with p-TSA Based Deep Eutectic Solvent Catalyst at 75°C

Alcohol Benzoic Acid Conversion (%) Reference
Ethanol 88.3 dnu.dp.uadergipark.org.tr
Butanol 87.8 dnu.dp.uadergipark.org.tr

Conditions: Catalyst loading of 10 wt%, alcohol/acid mole ratio of 10. dergipark.org.tr

To overcome the drawbacks of homogeneous catalysts, such as separation and environmental concerns, heterogeneous catalysts have been developed. scispace.com These catalysts, where the acidic species is supported on a solid material, are easily separated from the reaction mixture and can often be reused. dnu.dp.ua

Kinetic Studies of Acid-Catalyzed Esterification

Advanced Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry has moved towards the use of novel catalytic systems that offer advantages over traditional methods, which often involve corrosive mineral acids. These advanced approaches aim to improve reaction rates, yields, and catalyst recyclability while minimizing environmental impact.

Application of Deep Eutectic Solvents (DES) as Catalytic Media

Deep eutectic solvents (DESs) have emerged as promising green alternatives to conventional solvents and catalysts in esterification reactions. dergipark.org.tr These systems, typically composed of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), exhibit low melting points and are often biodegradable and low-cost. dergipark.org.trnih.gov

In the synthesis of this compound from benzoic acid and hexanol, a DES composed of p-toluenesulfonic acid (p-TSA) as the HBD and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride (BTEAC) as the HBA has been utilized as a dual solvent-catalyst. dergipark.org.tr Research has shown that this DES can provide high catalytic activity. For instance, in the esterification of benzoic acid with various alcohols, the DES demonstrated superior performance compared to both an ionic liquid and a conventional ion exchange resin, Amberlyst 15. dergipark.org.tr Specifically for hexanol, a benzoic acid conversion of 67.5% was achieved at 75°C. dergipark.org.tr The catalytic efficiency of DES is attributed to its ability to create a homogeneous reaction medium with favorable properties like low viscosity and suitable density. dergipark.org.tr

Catalyst SystemReactantsTemperature (°C)Benzoic Acid Conversion (%)
p-TSA/BTEAC DESBenzoic acid, Hexanol7567.5
p-TSA/BTEAC DESBenzoic acid, Ethanol7588.3
p-TSA/BTEAC DESBenzoic acid, Butanol7587.8

This table presents the conversion of benzoic acid with different alcohols using a p-toluenesulfonic acid and benzyl tri-ethyl ammonium chloride based Deep Eutectic Solvent (DES) as a catalyst. The data highlights the catalytic activity of the DES under specific temperature conditions. dergipark.org.tr

Utilization of Ionic Liquids in Esterification Reactions

Ionic liquids (ILs), which are salts with low melting points, have been investigated as catalysts and solvents in esterification due to their thermal stability and potential for recyclability. dergipark.org.trajast.net For the synthesis of benzoic acid esters, various ILs have been explored. dergipark.org.tr

In a comparative study, the ionic liquid 1-Butyl-3-methylimidazolium chloride was used as a catalyst for the esterification of benzoic acid with hexanol. dergipark.org.tr At 65°C, this IL achieved a benzoic acid conversion of 19.6%, which was significantly higher than the 7.8% conversion obtained with the solid acid catalyst Amberlyst 15 under the same conditions. dergipark.org.tr However, the performance of the ionic liquid was surpassed by the deep eutectic solvent, which achieved a 64% conversion. dergipark.org.tr While ILs offer advantages over traditional catalysts, factors such as their synthesis, potential toxicity, and biodegradability are important considerations. dergipark.org.tr

CatalystReactantsTemperature (°C)Benzoic Acid Conversion (%)
1-Butyl-3-methylimidazolium chlorideBenzoic acid, Hexanol6519.6
Amberlyst 15Benzoic acid, Hexanol657.8
p-TSA/BTEAC DESBenzoic acid, Hexanol6564.0

This table compares the catalytic activity of an ionic liquid, an ion exchange resin, and a deep eutectic solvent in the esterification of benzoic acid with hexanol at 65°C. dergipark.org.tr

Exploration of Polymeric Ion Exchange Resins as Heterogeneous Catalysts

Polymeric ion exchange resins are solid acid catalysts that offer the advantage of being easily separated from the reaction mixture, which simplifies product purification and allows for catalyst recycling. dergipark.org.trwikipedia.org These resins are typically composed of a polymer backbone, such as polystyrene, functionalized with acidic groups like sulfonic acid. wikipedia.orgresearchgate.net

Amberlyst 15 is a commonly used macroporous ion exchange resin in esterification reactions. dergipark.org.tr In the synthesis of this compound from benzoic acid and hexanol, Amberlyst 15 was used as a control catalyst to evaluate the performance of newer catalytic systems. dergipark.org.tr The results indicated that at 65°C, Amberlyst 15 yielded a benzoic acid conversion of 7.8%. dergipark.org.tr At a higher temperature of 75°C, the conversion remained relatively low compared to homogeneous catalysts like DES and ionic liquids. dergipark.org.tr This highlights a potential limitation of some heterogeneous catalysts in terms of reaction rates under certain conditions. However, research into modified ion exchange resins continues, with one study on the synthesis of Diethylamino hydroxybenzoyl this compound (DHHB) showing that a synthesized sulfonic acid group-modified ion exchange resin could achieve a yield of 85% at 110°C over 10 hours. researchgate.net

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis, particularly the use of enzymes, presents a highly specific and environmentally benign alternative to chemical catalysis for ester synthesis. unife.itcsic.es Lipases are the most commonly employed enzymes for this purpose due to their ability to function in non-aqueous media and their high selectivity. nih.govresearchgate.net

Lipase-Mediated Transesterification for this compound Production

The synthesis of this compound can be efficiently achieved through lipase-mediated transesterification. This reaction typically involves the reaction of an alcohol, such as n-hexanol, with a benzoate ester, like methyl benzoate, in the presence of a lipase (B570770). acs.orgresearchgate.net This method avoids the use of harsh acidic or basic conditions and often leads to high product purity. nih.gov

One study investigated the transesterification of methyl benzoate with n-hexanol using an immobilized lipase under microwave irradiation. acs.orgresearchgate.net This approach demonstrated a significant increase in the initial reaction rate, up to 6.5-fold, compared to conventional heating. acs.org An optimal conversion of 97% was achieved at 60°C in 6 hours using Novozym 435 as the biocatalyst. acs.orgresearchgate.net

Screening and Selection of Enzyme Sources (e.g., Novozym 435, Lipozyme TL IM, Lipozyme RM IM, Lipase AYS Amano)

The choice of enzyme is critical for the success of a biocatalytic process. Different lipases exhibit varying levels of activity and stability depending on the specific reaction conditions and substrates. Therefore, screening multiple enzyme sources is a crucial first step in developing an efficient enzymatic synthesis.

In the context of this compound synthesis via transesterification of methyl benzoate and n-hexanol, several commercial immobilized lipases have been screened for their catalytic activity under microwave irradiation. The enzymes evaluated included Novozym 435 (from Candida antarctica lipase B), Lipozyme TL IM (from Thermomyces lanuginosus), Lipozyme RM IM (from Rhizomucor miehei), and Lipase AYS Amano (from Candida rugosa). acs.orgresearchgate.netresearchgate.net Among these, Novozym 435 was identified as the most active catalyst for this specific transformation. acs.orgresearchgate.netresearchgate.net The superior performance of Novozym 435 in this and other esterification reactions is well-documented and is often attributed to its high stability and broad substrate specificity. science.govnih.gov

Enzyme SourceLipase OriginPerformance in this compound Synthesis
Novozym 435Candida antarctica lipase BMost active catalyst
Lipozyme TL IMThermomyces lanuginosusScreened
Lipozyme RM IMRhizomucor mieheiScreened
Lipase AYS AmanoCandida rugosaScreened

This table summarizes the different lipase sources that were screened for the synthesis of this compound, highlighting Novozym 435 as the most effective biocatalyst for this reaction. acs.orgresearchgate.netresearchgate.net

Optimization of Biocatalytic Reaction Parameters

The efficiency of the enzymatic synthesis of this compound is highly dependent on several key parameters. These include temperature, solvent systems, substrate molar ratios, and enzyme loading. The optimization of these factors is crucial for maximizing product conversion and reaction rates.

Temperature plays a critical role in enzyme-catalyzed reactions. For the synthesis of this compound using Novozym 435, an immobilized lipase from Candida antarctica, a temperature of 60°C has been identified as optimal, achieving a 97% conversion rate. acs.orgresearchgate.net While higher temperatures can increase the reaction rate, they also risk the thermal denaturation of the enzyme, leading to a decrease in activity. mdpi.commdpi.com For instance, in one study, increasing the temperature from 60°C to 70°C led to a decrease in conversion from 95% to 83%. mdpi.com

The choice of solvent is also a determining factor. researchgate.net Solvents with a moderate log P value (greater than 4) are generally more suitable for the synthesis of aromatic esters. researchgate.net n-Heptane has been effectively used as a solvent in the transesterification reaction for producing this compound. acs.orgresearchgate.net The solvent must provide good solubility for the substrates without negatively impacting the catalytic activity of the enzyme. researchgate.net

Table 1: Effect of Temperature on this compound Synthesis

Temperature (°C) Conversion (%) Enzyme Reference
60 97 Novozym 435 acs.orgresearchgate.net
70 83 Lipase mdpi.com

The molar ratio of the substrates, typically an alcohol and an acyl donor, significantly influences the equilibrium of the esterification reaction. rsc.org In the synthesis of this compound via transesterification, a molar ratio of 20 millimoles of methyl benzoate to 10 millimoles of n-hexanol has been shown to be optimal. acs.orgresearchgate.net Using an excess of the acyl donor, in this case, methyl benzoate, can drive the reaction towards a higher conversion of the benzoate ester. researchgate.net

Enzyme loading, or the amount of enzyme used relative to the substrates, is another critical parameter. rsc.org While a higher enzyme concentration can lead to a faster reaction rate, there is an optimal point beyond which the increase in conversion is no longer proportional to the amount of enzyme added. psu.eduredalyc.org For the synthesis of hexyl laurate, an enzyme amount of 45.5% was found to be optimal. psu.edu The ideal enzyme loading needs to be determined for each specific reaction system to balance reaction efficiency and cost.

Table 2: Optimized Substrate Molar Ratio for this compound Synthesis

Substrate 1 Amount (mmol) Substrate 2 Amount (mmol) Conversion (%) Reference
Methyl Benzoate 20 n-Hexanol 10 97 acs.orgresearchgate.net
Kinetic Modeling and Mechanistic Studies of Enzymatic Processes

Understanding the kinetics and mechanism of the enzymatic synthesis of this compound is essential for process optimization and control.

The enzymatic synthesis of this compound, catalyzed by Novozym 435, has been found to follow a Ternary Complex Ordered Bi-Bi mechanism. acs.orgresearchgate.net In this sequential mechanism, all substrates must bind to the enzyme before any products are released. gouni.edu.ng The process involves the formation of a ternary complex, which is an intermediate where the enzyme is simultaneously bound to both substrates. gouni.edu.ngnumberanalytics.comnih.gov The reaction proceeds in a specific order: the acyl donor, methyl benzoate, binds first to the enzyme, forming an acyl-enzyme complex. researchgate.net Subsequently, n-hexanol binds to this complex, creating the ternary complex EAB. This complex then isomerizes and releases the products, this compound and methanol. researchgate.net This is in contrast to the Ping-Pong Bi-Bi mechanism, where one product is released before the second substrate binds. gouni.edu.ng The absence of parallel lines in a Lineweaver-Burk plot for the transesterification of methyl benzoate with n-hexanol rules out the Ping-Pong mechanism. researchgate.net

Synergistic Effects of Microwave Irradiation in Biocatalysis

The application of microwave irradiation in conjunction with biocatalysis has demonstrated a significant synergistic effect on the synthesis of this compound. acs.orgresearchgate.netresearchgate.net Microwave heating can lead to a substantial increase in initial reaction rates, in some cases up to 6.5-fold, compared to conventional heating methods. acs.orgresearchgate.net This enhancement is attributed to the rapid and uniform heating of the reaction mixture, which is achieved through dipole rotation and ionic conduction. researchgate.net

Microwave irradiation can influence polar molecules, leading to increased friction and collisions, which may induce conformational changes in the lipase that facilitate substrate access to the active site. researchgate.net This results in a more active enzyme, leading to faster reaction times and improved conversion rates. researchgate.net For example, the synthesis of this compound with Novozym 435 under microwave irradiation achieved a 97% conversion in just 6 hours. acs.orgresearchgate.net Furthermore, microwave irradiation has been shown to reduce the inhibitory effects of alcohols on the enzyme. researchgate.net This technology offers a promising avenue for intensifying biocatalytic processes, making them more efficient and economically viable. researchgate.netresearchgate.net

Directed Derivatization and Functionalization Chemistry of this compound

The modification of this compound can be strategically directed toward either the aliphatic hexyl chain or the aromatic benzoate ring. These functionalizations allow for the tuning of the molecule's physical and chemical properties, opening avenues for new applications.

Strategies for Alkyl Chain Functionalization

The saturated hexyl chain of this compound is generally considered chemically inert. However, advanced catalytic methods have enabled the direct functionalization of its C(sp³)–H bonds. A primary strategy involves selective oxidation to introduce new functional groups, such as hydroxyl or keto groups, at specific positions along the chain.

Recent research has demonstrated the site-selective C–H bond oxygenation of 1-hexyl esters, including this compound, using manganese-based catalysts with hydrogen peroxide (H₂O₂) as the oxidant. acs.org The ester group electronically deactivates the C–H bonds closest to it (proximal sites), making them less reactive. This deactivation allows for the preferential functionalization of C–H bonds further down the chain (remote sites). acs.orgorganic-chemistry.org

The selectivity of this oxidation can be further enhanced by the choice of solvent. Strong hydrogen-bond-donating solvents, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), amplify the deactivating effect of the ester group, leading to unprecedented levels of site-selectivity at remote methylenic positions. acs.org For 1-hexyl esters, this results in a strong preference for oxidation at the C5 position. acs.org

Table 1: Site-Selectivity of C–H Bond Oxygenation on the Hexyl Chain of Benzoate Esters acs.org
SubstrateSolventOxidation at C4 (%)Oxidation at C5 (%)Total Remote Selectivity (C4+C5) (%)
1-Hexyl BenzoateMeCN (Acetonitrile)234164
1-Hexyl 3,5-DinitrobenzoateMeCN (Acetonitrile)215071
1-Hexyl 3,5-DinitrobenzoateNFTBA (Nonafluoro-tert-butyl alcohol)68793

Approaches to Aromatic Ring Modification

The aromatic ring of this compound can be functionalized through several methods, most notably electrophilic aromatic substitution (EAS). The ester group (–COOR) is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic attack and directs incoming electrophiles to the meta position. ucalgary.cawvu.edursc.org

Electrophilic Aromatic Substitution (EAS):

Nitration: This is a well-established modification for benzoate esters. The reaction of this compound with a nitrating mixture, typically composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at low temperatures (e.g., below 10°C), yields predominantly hexyl 3-nitrobenzoate. rsc.orgvulcanchem.com The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). mnstate.edu

Halogenation: The introduction of a halogen (e.g., Cl, Br) onto the aromatic ring can be achieved using standard electrophilic halogenation conditions. This typically involves reacting this compound with a halogen (e.g., Cl₂ or Br₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). makingmolecules.com The reaction is expected to produce the corresponding hexyl 3-halobenzoate.

Sulfonation: The addition of a sulfonic acid group (–SO₃H) at the meta position is also feasible. This is typically accomplished by treating this compound with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in sulfuric acid). google.com

It is important to note that Friedel-Crafts alkylation and acylation reactions are generally not effective on strongly deactivated rings like those in benzoate esters. ucalgary.ca

Table 2: Typical Conditions for Electrophilic Aromatic Substitution of this compound
ReactionReagentsPrimary ProductReference
NitrationConc. HNO₃, Conc. H₂SO₄Hexyl 3-nitrobenzoate rsc.orgvulcanchem.com
Halogenation (e.g., Bromination)Br₂, FeBr₃Hexyl 3-bromobenzoate makingmolecules.com
SulfonationSO₃, H₂SO₄ (Fuming Sulfuric Acid)Hexyl 3-sulfobenzoate google.com

Modern Catalytic Methods:

Palladium-Catalyzed C–H Functionalization: Advanced methods using transition-metal catalysis can overcome the inherent directing effects of the ester group. For instance, palladium-catalyzed reactions have been developed for the direct ortho-arylation of benzoic acids. acs.org These methods often employ a directing group to guide the catalyst to a specific C–H bond, allowing for functionalizations that are not possible through traditional EAS. nih.govrsc.org

Birch Reduction: The aromatic character of the ring can be modified through a Birch reduction. This reaction involves treating the benzoate ester with an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgvaia.com This process reduces the aromatic ring to a non-conjugated 1,4-cyclohexadiene (B1204751) derivative, which serves as a versatile intermediate for further synthesis. wikipedia.orgrushim.ruacs.org The electron-withdrawing nature of the ester group influences the regioselectivity of the reduction. vaia.com

Chemical Reactivity and Degradation Pathways of Hexyl Benzoate

Fundamental Chemical Reactivity of Benzoate (B1203000) Esters

Benzoate esters, including hexyl benzoate, exhibit characteristic reactivity patterns primarily centered around the ester functional group. noaa.gov This reactivity is influenced by the electronic effects of the benzene (B151609) ring and the nature of the alcohol moiety. The key reactions involve nucleophilic attack at the carbonyl carbon, leading to cleavage of the acyl-oxygen bond. masterorganicchemistry.com

Mechanism and Kinetics of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of benzoate esters is a reversible reaction that results in the formation of benzoic acid and the corresponding alcohol. chemistrysteps.com This process is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. chemistrysteps.comlibretexts.org

The generally accepted mechanism for most primary and secondary alcohol esters, including what would be expected for this compound, is the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. ucoz.com This pathway involves the formation of a tetrahedral intermediate. ucoz.com The rate of this reaction is influenced by the steric hindrance around the ester group and the electronic properties of substituents on the benzene ring. cdnsciencepub.com For instance, studies on various methyl benzoates have shown that the reaction mechanism can shift from AAC2 to AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) with increased steric hindrance or in strongly acidic conditions. ucoz.com

Table 1: General Steps of Acid-Catalyzed Ester Hydrolysis (AAC2 Mechanism)

Step Description
1 Protonation of the carbonyl oxygen by an acid catalyst. libretexts.org
2 Nucleophilic attack by a water molecule on the carbonyl carbon. libretexts.org
3 Proton transfer from the attacking water molecule to one of the hydroxyl groups. libretexts.org
4 Elimination of the alcohol (hexanol in this case) to reform the carbonyl group. libretexts.org

Base-Catalyzed Saponification Dynamics

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that converts an ester into a carboxylate salt and an alcohol. masterorganicchemistry.comchemistrysteps.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. masterorganicchemistry.com This is generally the rate-determining step. beilstein-journals.org

The mechanism for base-catalyzed hydrolysis of most esters, including this compound, is the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. nih.gov This involves the formation of a tetrahedral intermediate, which then collapses to expel the alkoxide ion (hexoxide in this case) as the leaving group. libretexts.org The resulting carboxylic acid is then deprotonated by the strongly basic alkoxide ion to form a carboxylate salt, driving the reaction to completion. masterorganicchemistry.comchemistrysteps.com

The rate of saponification is sensitive to the steric hindrance of both the acyl and alkyl portions of the ester. While specific kinetic data for this compound is limited, studies on a series of benzoate esters have shown that the rate of hydrolysis is influenced by the size of the alkyl group. nih.gov For example, the half-life for the base-catalyzed hydrolysis of n-butyl benzoate was found to be 21 minutes under specific experimental conditions. nih.gov

Table 2: General Steps of Base-Catalyzed Ester Hydrolysis (BAC2 Mechanism)

Step Description
1 Nucleophilic attack of a hydroxide ion on the carbonyl carbon. libretexts.org
2 Formation of a tetrahedral intermediate. libretexts.org
3 Elimination of the alkoxide leaving group (hexoxide). libretexts.org

Interactions with Reactive Metallic Species and Hydrides

Esters like this compound can react with certain reactive metals and hydrides. noaa.gov A notable reaction is the generation of flammable hydrogen gas when esters are mixed with alkali metals and hydrides. noaa.govnoaa.govnih.gov

Esters can be reduced by strong reducing agents such as lithium aluminum hydride (LiAlH4) to yield two primary alcohols. libretexts.org In the case of this compound, this reduction would produce benzyl (B1604629) alcohol and 1-hexanol (B41254). The reaction proceeds through a tetrahedral intermediate formed by the addition of a hydride ion to the carbonyl carbon. libretexts.org A less reactive reducing agent, diisobutylaluminum hydride (DIBAL-H), can be used to reduce esters to aldehydes at low temperatures. libretexts.org

Environmental and Biotic Degradation Mechanisms

The fate of this compound in the environment is determined by various degradation processes, including photochemical and microbial transformations.

Photochemical Transformation Pathways (General Ester Photodegradation)

The photochemical degradation of esters can occur through direct or indirect photolysis. nih.govacs.org Direct photolysis involves the absorption of light by the ester molecule itself, leading to its decomposition. cdnsciencepub.com Indirect photolysis occurs when other substances in the environment, known as photosensitizers (like humic substances), absorb light and generate reactive species that then degrade the ester. nih.govacs.org

Studies on the photolysis of simple alkyl esters have identified several primary processes, including intramolecular rearrangements and bond cleavages. cdnsciencepub.com For aromatic esters like phthalates, which are structurally related to benzoates, photodegradation in aqueous environments can involve C-O bond cleavage. nih.gov The degradation rates and pathways can be significantly influenced by the solvent and the presence of photosensitizers. For instance, the photodegradation of some phthalate (B1215562) esters is faster in certain organic solvents compared to water. nih.gov The degradation rate of some phthalate esters has been observed to increase with the length of the alkyl chain in the presence of photosensitizers. nih.govacs.org

Microbial Biotransformation and Biodegradation Studies (General Ester Biotransformation)

Microorganisms play a crucial role in the environmental degradation of esters. nih.govslideshare.net The biological breakdown of esters is typically initiated by enzymes called esterases or lipases, which catalyze the hydrolysis of the ester bond to produce a carboxylic acid and an alcohol. researchgate.netresearchgate.net These products can then be further metabolized by microorganisms. nih.gov

The microbial production and degradation of esters are important processes in various biological systems. nih.gov Several biochemical routes for ester metabolism have been identified in microbes, including the condensation of acyl-CoA and an alcohol catalyzed by alcohol acyltransferases (AATs). nih.govresearchgate.netnih.gov While specific studies on the microbial biotransformation of this compound are not extensively documented, the general pathways for ester biodegradation are well-established. Lactic acid bacteria and yeast are known to produce esterification enzymes during fermentation. researchgate.net

Analytical Methodologies for Hexyl Benzoate Quantification and Identification

Chromatographic Separation Techniques

Chromatography separates components of a mixture by distributing them between a stationary phase and a mobile phase. The choice between liquid or gas chromatography is primarily determined by the analyte's volatility and thermal stability.

HPLC is a premier technique for the analysis of hexyl benzoate (B1203000), especially in complex mixtures like cosmetic products where it is often found alongside other UV filters and preservatives. nih.govlongdom.org The development of a reliable HPLC method involves the systematic optimization of columns, mobile phases, and detection systems, followed by rigorous validation. nih.gov

The selection of the chromatographic column and its stationary phase is a critical first step in method development. For a nonpolar compound like hexyl benzoate, reversed-phase (RP) chromatography is the most common approach. phenomenex.com In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. hawach.com

The most widely used stationary phase for this purpose is octadecylsilane (C18 or ODS), where C18 hydrocarbon chains are chemically bonded to a silica (B1680970) support. hawach.com This C18 phase provides a high degree of hydrophobicity, leading to strong retention of nonpolar molecules like this compound through hydrophobic interactions. phenomenex.com The high surface area coverage of C18 columns offers excellent separation power for a wide range of analytes. phenomenex.com Several studies analyzing complex UV filter mixtures containing this compound derivatives have successfully employed C18 columns. nih.govnih.gov

Column TypeDimensionsParticle SizeApplication Example
Kinetex™ C18 250 x 4.6 mm5 µmSimultaneous determination of Diethylamino Hydroxybenzoyl this compound (DAHHB) and other UV filters in topical formulations. nih.govnih.gov
Symmetry Shield® C18 Not Specified5 µmQuantitative determination of 12 UV-filters, including a this compound derivative, in suncare products. nih.gov
Purospher Star® Performance RP-18e 150 x 4.6 mm5 µmFast quantitative determination of 8 organic UV-filters, including DHHB, in cosmetic emulsions. longdom.org
Newcrom R1 Not SpecifiedNot SpecifiedAnalysis of DHHB using a reverse-phase method; noted as having low silanol activity. sielc.com

The mobile phase in reversed-phase HPLC typically consists of a polar aqueous component (like water or a buffer) and a less polar organic solvent (the "strong" solvent), such as acetonitrile or methanol. chromatographyonline.com The ratio of these components is adjusted to control the retention and elution of analytes. For complex mixtures, a gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary to achieve optimal separation of all components. nih.gov

Solvent Composition : The choice of organic modifier influences selectivity. Acetonitrile and methanol are the most common choices. chromatographyonline.com Some methods incorporate a third solvent, such as tetrahydrofuran, to further fine-tune the separation of structurally similar compounds. nih.gov

pH Control : For ionizable compounds, controlling the pH of the aqueous portion of the mobile phase with buffers is crucial. chromatographyonline.com For neutral esters like this compound, pH has less of an impact on the molecule itself but can be important for controlling the ionization state of other components in the sample matrix. Acidifying the mobile phase, for instance with phosphoric or formic acid, is a common practice to ensure sharp peak shapes. sielc.comsielc.com

Mobile Phase SystemElution ModeApplication
Solvent A: Buffer : Acetonitrile : Tetrahydrofuran (60:30:10, v/v/v)Solvent B: Acetonitrile : Tetrahydrofuran (70:30, v/v)GradientSeparation of DAHHB, methylparaben, and propylparaben in a topical formulation. nih.gov
Ethanol and acidified waterGradientAnalysis of 12 UV-filters including a this compound derivative. nih.gov
Phosphate buffer (pH 2.0), Methanol, and Acetonitrile (15:3:82)IsocraticFast analysis of 8 UV-filters including DHHB. longdom.org
Acetonitrile, Water, and Phosphoric AcidIsocraticGeneral analysis of DHHB. Formic acid is suggested as a substitute for MS compatibility. sielc.com

Following separation on the column, the eluting compounds must be detected. For this compound, which contains a chromophore (the benzoate group), UV-Vis detection is highly effective.

UV-Vis Diode Array Detection (DAD) : A DAD detector measures absorbance across a range of wavelengths simultaneously. This allows for the selection of the optimal wavelength for maximum sensitivity for each analyte. For example, in a mixture of UV filters, Diethylamino Hydroxybenzoyl this compound (DHHB) was detected at 354 nm, while other compounds were monitored at different wavelengths. longdom.org This capability also aids in peak purity assessment.

Mass Spectrometry (MS) : Coupling HPLC with a mass spectrometer (LC-MS) provides a much higher degree of specificity and structural information. nih.gov MS detects analytes based on their mass-to-charge ratio (m/z), making it a powerful tool for definitive identification, especially in complex matrices or for identifying unknown transformation products. nih.gov Tandem mass spectrometry (MS/MS) can further fragment ions to provide detailed structural data, confirming the identity of compounds like this compound and its derivatives. nih.govresearchgate.net

DetectorWavelength/ModeApplication
UV-Vis 257 nmSimultaneous determination of DAHHB and parabens. nih.gov
UV-Vis (Multi-wavelength) 354 nm for DHHBSimultaneous quantification of multiple UV-filters in sunscreens. longdom.org
LC/MS and LC/MS/MS Electrospray Ionization (ESI)Identification of aquatic chlorination products of DHHB. nih.govresearchgate.net

Once an HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose. nih.gov Validation is performed according to guidelines from regulatory bodies like the International Council on Harmonisation (ICH). longdom.org Key validation parameters include:

Accuracy : This assesses the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and then analyzed. Recoveries in the range of 98-102% are typically considered excellent. nih.govnih.gov

Precision : This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD). jetir.org

Linearity : This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. A calibration curve is generated, and the correlation coefficient (r²) is calculated; a value greater than 0.998 is generally indicative of good linearity. nih.gov

Validation ParameterFinding for DAHHB (this compound Derivative)Reference
Linearity Range 1.97–600.5 µg/mL nih.govnih.gov
Correlation Coefficient (r²) >0.998 (for a method including DAHHB) nih.gov
Accuracy (Recovery) 98–102% nih.govnih.gov
Precision (%RSD) 1.2%–3.9% (lotion matrix) nih.gov

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. nih.gov this compound is sufficiently volatile to be analyzed by GC, often coupled with mass spectrometry (GC-MS) for definitive identification. nih.govnih.gov

A typical GC-MS method for analyzing this compound in a cosmetic matrix involves dissolving the sample in a suitable organic solvent, such as dichloromethane, and extracting the analytes via ultrasonication. nih.gov An aliquot of the extract is then injected into the GC. The separation is achieved on a capillary column, such as an HP-5ms, which has a nonpolar stationary phase. nih.gov A temperature program is used to ramp the column temperature, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. nih.gov After separation, the compounds are ionized (typically via electron ionization, EI) and detected by the mass spectrometer, which provides a mass spectrum that serves as a chemical fingerprint for identification. nih.gov

ParameterCondition
Sample Preparation Dissolution in dichloromethane followed by ultrasonic extraction. nih.gov
Column HP-5ms (30 m × 250 µm × 0.25 µm). nih.gov
Temperature Program Programmed ramp from 150 °C to 290 °C. nih.gov
Ionization Source Electron Ionization (EI). nih.gov
Detection Mode Selected Ion Monitoring (SIM). nih.gov
Run Time < 30 minutes. nih.gov

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Metabolite and Degradation Product Profiling

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. springernature.comchemijournal.com Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly vital for identifying and quantifying this compound and profiling its metabolites and degradation products. asdlib.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing information on the molecular weight and structure of each component. chemijournal.com The mass spectrum of this compound obtained by electron ionization (EI) shows characteristic fragmentation patterns that are crucial for its identification. nih.govnist.gov The major peaks in the mass spectrum of this compound can be used for its unambiguous identification in complex samples. nih.gov While specific studies on the comprehensive metabolite profiling of this compound using GC-MS are not extensively detailed, the methodology is well-established for related benzoate esters. For instance, GC-MS has been successfully used to identify phase I metabolites of other UV filters, such as N,N-dimethyl-p-aminobenzoic acid and N-monomethyl-p-aminobenzoic acid, which are metabolites of 2-ethylhexyl 4-(N,N-dimethylamino)benzoate. researchgate.net This approach is directly applicable to studying the biotransformation of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an indispensable technique for analyzing non-volatile or thermally unstable compounds that are not suitable for GC-MS. researchgate.net It combines the separation power of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of mass spectrometry. This technique is particularly useful for the analysis of phase II metabolites, which are often more polar and less volatile due to conjugation reactions like glucuronidation. researchgate.net For example, LC-MS has been employed to investigate the acetylation and glucuronidation of metabolites of related benzoate compounds. researchgate.net The development of a stability-indicating RP-HPLC method for a similar compound, diethylamino hydroxybenzoyl this compound (DAHHB), highlights the utility of liquid chromatography in separating the parent compound from its degradation products. nih.gov Coupling such an HPLC method with a mass spectrometer would allow for the structural elucidation of these degradation products.

The profiling of metabolites and degradation products is critical in understanding the environmental fate and biological impact of this compound. The integration of mass spectrometry with chromatographic separation provides a highly sensitive and specific platform for these investigations. saspublishers.com

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental for the structural elucidation and characterization of molecules. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the structure and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound. nih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals for the aromatic protons of the benzoate ring and the aliphatic protons of the hexyl chain. chemicalbook.com The chemical shifts, splitting patterns (multiplicity), and integration of these signals allow for the precise assignment of each proton in the molecule. For example, the protons on the benzene (B151609) ring typically appear in the downfield region (δ 7-8 ppm), while the protons of the hexyl group appear in the upfield region (δ 0.8-4.5 ppm).

Quantitative ¹H-NMR (q¹H-NMR) has also been demonstrated as a rapid and effective method for evaluating the substrate specificity and regioselectivity of enzymatic reactions involving benzoate derivatives, a technique that could be readily applied to study the biotransformation of this compound. nih.gov

Table 1: Representative NMR Data for this compound

Atom Type Technique Typical Chemical Shift (δ, ppm)
Aromatic Protons ¹H NMR 7.3 - 8.1
-OCH₂- Protons ¹H NMR ~4.3
Alkyl Chain Protons ¹H NMR 0.9 - 1.8
Terminal -CH₃ Protons ¹H NMR ~0.9
Carbonyl Carbon (C=O) ¹³C NMR ~166
Aromatic Carbons ¹³C NMR 128 - 133
-OCH₂- Carbon ¹³C NMR ~65
Alkyl Chain Carbons ¹³C NMR 14 - 32

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its identity as an ester. nih.gov Key absorptions include a strong C=O stretching band for the ester carbonyl group and C-O stretching bands. researchgate.net

The analysis of the IR spectrum allows for the confirmation of the ester functional group and the presence of both aromatic and aliphatic C-H bonds.

Table 2: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
C=O (Ester) Stretch 1720 - 1740 Strong
C-O (Ester) Stretch 1100 - 1300 Strong
C-H (Aromatic) Stretch 3000 - 3100 Medium
C-H (Aliphatic) Stretch 2850 - 3000 Medium
C=C (Aromatic) In-ring Stretch 1450 - 1600 Medium-Weak

Source: General IR spectroscopy data tables. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, which contains a benzene ring conjugated with a carbonyl group, the UV spectrum shows characteristic absorption bands. These absorptions are due to π → π* transitions within the aromatic system. nih.gov

The maximum absorption wavelengths (λmax) for this compound in alcohol have been reported at 228 nm, 273 nm, and 280 nm. nih.gov The position and intensity of these bands are influenced by the solvent and any substituents on the aromatic ring. researchgate.net UV-Vis detection is commonly used in HPLC methods for the quantification of benzoate derivatives in various products. nih.govlongdom.org For instance, in the analysis of a related UV absorber, diethylamino hydroxybenzoyl this compound, a detection wavelength of 354 nm was used. researchgate.net

Advanced Sample Preparation and Extraction Protocols

Effective sample preparation is a critical step in the analytical workflow to isolate the analyte of interest from the sample matrix, remove interferences, and concentrate the analyte before analysis. sigmaaldrich.com

Solid-Phase Extraction (SPE) Development and Application

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that separates compounds from a mixture based on their physical and chemical properties. chromsolutions.co.uk It is more efficient and uses less solvent compared to traditional liquid-liquid extraction. sigmaaldrich.com

The development of an SPE method for this compound would typically involve selecting a suitable sorbent and optimizing the extraction procedure. Given that this compound is a relatively nonpolar compound, a reversed-phase SPE sorbent, such as C18 or a polymeric sorbent, would likely be effective for extracting it from polar matrices like water or biological fluids.

The general steps for developing an SPE protocol are as follows:

Conditioning: The sorbent is treated with a solvent (e.g., methanol) to activate the stationary phase, followed by an equilibration step with a solution similar to the sample matrix (e.g., water). youtube.com

Loading: The sample is passed through the SPE cartridge, and the analyte (this compound) is retained on the sorbent through hydrophobic interactions.

Washing: The cartridge is washed with a weak solvent to remove any weakly bound interfering compounds from the matrix without eluting the analyte of interest.

Elution: A strong, nonpolar organic solvent (e.g., acetonitrile or ethyl acetate) is used to disrupt the interaction between this compound and the sorbent, eluting it from the cartridge. youtube.com

This approach has been successfully applied for the simultaneous determination of benzoic acid and sorbic acid in food and beverage samples, where SPE was optimized to achieve high recovery rates. nih.gov Similarly, a methodology involving SPE prior to LC-MS analysis was developed for the determination of a related UV filter and its metabolites in human urine, demonstrating the effectiveness of SPE for complex biological samples. researchgate.net

Table 3: Mentioned Chemical Compounds

Compound Name
Acetonitrile
Benzoic acid
Diethylamino hydroxybenzoyl this compound (DAHHB)
Ethyl acetate (B1210297)
Glucuronic acid
This compound
Methanol
N,N-dimethyl-p-aminobenzoic acid
N-monomethyl-p-aminobenzoic acid
Sorbic acid

Liquid-Liquid Extraction Methodologies

Liquid-Liquid Extraction (LLE) is a fundamental and widely used sample preparation technique for the separation and concentration of analytes from a sample matrix. wikipedia.org The method is predicated on the principle of partitioning, where a compound distributes itself between two immiscible liquid phases based on its relative solubility in each. uky.edu Typically, these phases consist of an aqueous solution and a water-immiscible organic solvent. wikipedia.orguky.edu this compound, due to its chemical structure—a non-polar hexyl chain and a benzene ring—is sparingly soluble in water and highly soluble in many organic solvents, making it an ideal candidate for extraction from aqueous matrices using LLE.

The efficiency of the extraction is determined by the distribution ratio (D), which is the ratio of the total concentration of the analyte in the organic phase to its total concentration in the aqueous phase at equilibrium. libretexts.org For a neutral compound like this compound, the distribution ratio is equivalent to the partition coefficient (K_D). libretexts.org A high K_D value signifies a strong preference for the organic phase and, consequently, a more efficient extraction. libretexts.org

The choice of organic solvent is a critical parameter in developing an LLE method. Solvents are selected based on several factors:

High affinity for the analyte: The solvent must effectively solubilize this compound. Common choices for non-polar to moderately polar compounds include hexane, ethyl acetate, dichloromethane, and methyl tert-butyl ether. tiaft.org

Immiscibility with the sample matrix: The solvent should have low solubility in the aqueous phase to ensure clean phase separation. elementlabsolutions.com

Density difference: A significant density difference from water facilitates easier separation of the two layers in a separatory funnel. elementlabsolutions.com

Volatility: A lower boiling point allows for easy removal of the solvent post-extraction to concentrate the analyte. elementlabsolutions.com

A practical example of LLE for benzoate esters can be found in the analysis of fragrance allergens in cosmetic products. In a validated method for quantifying 27 fragrance allergens, including the structurally similar benzyl (B1604629) benzoate, a single-step LLE was employed. nih.govjfda-online.com This demonstrates a robust methodology applicable to compounds like this compound in complex matrices.

The procedure involved weighing 0.5 g of the sample, adding 5 mL of deionized water, and extracting with 5 mL of methyl tert-butyl ether (MTBE). jfda-online.com After vigorous mixing for 30 minutes, the aqueous phase was removed by adding anhydrous sodium sulfate, and the mixture was centrifuged. jfda-online.com The resulting supernatant containing the extracted analytes was then prepared for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). jfda-online.com The recovery rates for this method highlight its effectiveness for various fragrance compounds, including benzoate esters.

CompoundCompound TypeIntra-day Recovery (%)Inter-day Recovery (%)
Benzyl benzoateBenzoate Ester101103
LinaloolTerpene Alcohol96.798.1
LimoneneTerpene98.595.5
GeraniolTerpene Alcohol97.599.3
Hexyl cinnamalAldehyde101102

Data adapted from a study on fragrance allergen analysis, demonstrating typical recovery rates for related compounds using LLE with methyl tert-butyl ether. nih.govjfda-online.com

To enhance extraction efficiency, particularly for analytes with moderate K_D values, multiple extractions with smaller volumes of organic solvent are more effective than a single extraction with a large volume. libretexts.org Additionally, techniques such as "salting out," where a high concentration of an inert salt (e.g., sodium chloride or sodium sulfate) is added to the aqueous phase, can be employed. This increases the polarity of the aqueous phase, reducing the solubility of non-polar compounds like this compound and driving them more completely into the organic phase. elementlabsolutions.com

Matrix-Specific Sample Preparation for Complex Matrices (e.g., Biological, Environmental Samples)

The quantification and identification of this compound in complex matrices such as biological fluids, environmental samples, food, and consumer products require tailored sample preparation protocols. These protocols are designed to isolate the analyte from interfering endogenous or exogenous compounds, a phenomenon known as the matrix effect, which can otherwise suppress or enhance the analytical signal. nih.gov

Biological Samples (Blood, Urine, Tissues)

Biological matrices are notoriously complex, containing high concentrations of proteins, lipids, salts, and other metabolites that can interfere with analysis. tiaft.org For a lipophilic compound like this compound, sample preparation typically involves a combination of protein precipitation and liquid-liquid extraction.

Pre-treatment: Blood or plasma samples are often pre-treated to release the analyte from binding proteins. This can involve the addition of a denaturing agent like acetonitrile, methanol, or urea. researchgate.net For tissue samples, homogenization in a suitable buffer is the first step to create a uniform suspension from which the analyte can be extracted.

Extraction: Following pre-treatment, LLE is a common approach. The choice of solvent (e.g., hexane, ethyl acetate) is critical to ensure high recovery of the non-polar this compound while minimizing the co-extraction of polar interferences. The pH of the aqueous phase is generally kept neutral for a non-ionizable compound like this compound. For toxicological analysis, it is crucial to collect appropriate sample volumes (e.g., a minimum of 10-15 mL of blood and 30 mL of urine) to ensure sufficient material for screening and confirmation. tiaft.org

Environmental Samples (Water, Soil, Sediment)

The preparation of environmental samples depends heavily on the nature of the matrix.

Water Samples: For aqueous samples like river water or wastewater, direct LLE can be effective. However, to detect trace levels of contaminants, a pre-concentration step is often necessary. Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version of LLE that offers high enrichment factors. wikipedia.org In DLLME, a mixture of an extraction solvent (e.g., a chlorinated solvent) and a disperser solvent (e.g., acetone, acetonitrile) is rapidly injected into the aqueous sample. nih.gov This creates a cloudy solution of fine droplets with a large surface area, facilitating rapid mass transfer of the analyte into the organic phase. nih.gov Subsequent centrifugation separates the small volume of extractant for analysis. This technique has been successfully applied to the determination of UV filters and other organic pollutants in environmental waters. researchgate.netresearchgate.net

Soil and Sediment Samples: These solid matrices require a more rigorous extraction step to desorb the analyte from the particulate matter. Common techniques include:

Soxhlet Extraction: A classic and exhaustive method involving continuous extraction with a boiling solvent over several hours.

Ultrasonic-Assisted Extraction (UAE): The sample is sonicated in the presence of an extraction solvent, using acoustic cavitation to enhance the disruption of the matrix and the penetration of the solvent.

Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process.

The selection of the solvent is paramount. A study on the remediation of hydrocarbon-contaminated soils demonstrated the effectiveness of different solvent systems and solid-to-liquid ratios on recovery. While not specific to this compound, the findings are highly relevant for extracting similar semi-volatile organic compounds from soil.

Solid-to-Liquid Ratio (w/v)Xylene Recovery (%)Naphthalene Recovery (%)Hexadecane Recovery (%)
1:166.8367.9468.78
1:286.2486.3387.33
1:390.6390.2989.40
1:494.0493.6093.10
1:894.8194.9695.16

Data adapted from a study on solvent extraction of hydrocarbons from contaminated soil, showing the effect of the solid-to-liquid ratio on extraction efficiency. researchgate.net The results indicate that lower solid-to-liquid ratios (i.e., using a larger volume of solvent) significantly improve recovery, achieving rates of approximately 95%. researchgate.net After extraction, the resulting solvent extract often requires a clean-up step, such as solid-phase extraction (SPE), to remove co-extracted matrix components before chromatographic analysis.

Biological Interactions and Environmental Dynamics of Hexyl Benzoate

Natural Occurrence and Biosynthesis Investigations

Hexyl benzoate (B1203000) is a naturally occurring ester recognized for its fresh, woody, and fruity aroma. fragranceconservatory.com Its presence as a volatile organic compound has been noted in a variety of plants, fruits, and fermented products. nih.govfoodb.ca

Hexyl benzoate has been identified as a natural constituent in several biological sources. fragranceconservatory.com It is found in various fruits, including apples, peaches, apricots, lingonberries, feijoas, and sapodillas. nih.govthegoodscentscompany.comresearchgate.net The compound is also present in different types of teas, such as black, green, red, and other herbal teas. fragranceconservatory.comfoodb.ca Furthermore, its occurrence extends to fermented dairy products like Parmesan cheese and butter. nih.govresearchgate.net While it has been widely detected in these matrices, specific quantification data is not extensively available in the reviewed literature. foodb.ca

Table 1: Natural Occurrence of this compound

Category Source
Fruits Apple fragranceconservatory.com, Peach fragranceconservatory.comnih.gov, Apricot nih.govresearchgate.net, Lingonberry nih.govresearchgate.net, Feijoa nih.govresearchgate.net, Sapodilla nih.govresearchgate.net
Beverages Black Tea fragranceconservatory.comnih.govthegoodscentscompany.com, Green Tea foodb.ca, Red Tea foodb.ca, Herbal Tea foodb.ca
Dairy Parmesan Cheese nih.govresearchgate.net, Butter nih.govresearchgate.net, Milk and Milk Products foodb.ca

The biosynthesis of this compound in natural systems has not been fully elucidated, but it is understood to derive from two precursor molecules: benzoic acid and 1-hexanol (B41254). researchgate.netoup.com The formation of these precursors involves distinct and well-established metabolic pathways in plants.

Growing evidence suggests that benzoic acid in plants is synthesized from L-phenylalanine, an end-product of the shikimate pathway. researchgate.netfrontiersin.org The pathway for methyl benzoate, a similar ester, shows that benzoic acid is the direct precursor. oup.comfrontiersin.org

The alcohol component, 1-hexanol, is likely derived from the fatty acid metabolism pathway. The final step in the formation of this compound is the enzymatic esterification of benzoic acid with 1-hexanol. This reaction is catalyzed by an alcohol acyltransferase (AAT). While the specific enzyme for this compound synthesis is not identified, it is analogous to the S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT) enzyme that synthesizes methyl benzoate in snapdragon flowers. oup.com The formation of phenylethyl benzoate and benzyl (B1604629) benzoate occurs in the cytosol, suggesting a similar cellular location for this compound synthesis. researchgate.net

Biological Fate and Metabolic Studies

The biological fate of this compound is primarily understood through studies of related compounds and in vitro enzymatic research.

Specific pharmacokinetic data on the in vivo absorption and distribution of this compound is limited. However, studies on a structurally related compound, Diethylamino hydroxybenzoyl this compound (DHHB), provide some insight into the potential behavior of hexyl esters. In studies using rat and porcine skin, DHHB demonstrated minimal percutaneous absorption, with only about 0.10 ± 0.12 μg/cm² penetrating the skin. pharmaoffer.cominvivochem.comdrugbank.comchemicalbook.in The majority of the compound remained in the upper layers of the stratum corneum. pharmaoffer.cominvivochem.comdrugbank.com It is important to note that this data pertains to DHHB and not directly to this compound.

While direct metabolic studies on this compound in humans or animals are not widely documented, the expected metabolic pathway for esters involves hydrolysis. This process would break down this compound into its constituent parts: benzoic acid and 1-hexanol. Benzoic acid is a well-known metabolite in plants and animals. researchgate.net For the related compound DHHB, metabolism in humans following oral administration revealed several urinary metabolites, indicating that the primary metabolic transformations include dealkylation and hydroxylation. nih.gov

The enzymatic biotransformation of this compound, particularly its synthesis, has been a subject of detailed investigation. Lipases are highly effective catalysts for this process. The synthesis of this compound can be achieved through the esterification of benzoic acid with 1-hexanol or the transesterification of an alkyl benzoate (like methyl benzoate) with 1-hexanol. acs.orgresearchgate.net

Several commercially available lipases have been shown to catalyze this reaction effectively. Immobilized Candida antarctica lipase (B570770) B (commonly known as Novozym 435) has been identified as a particularly active and efficient biocatalyst for synthesizing this compound. acs.orgresearchgate.net Other enzymes screened for this purpose include Lipozyme TL IM, Lipozyme RM IM, and Lipase AYS Amano. acs.orgresearchgate.net

Kinetic studies of the Novozym 435-catalyzed transesterification of methyl benzoate with n-hexanol revealed that the reaction follows a ternary complex ordered bi-bi mechanism, with some inhibition observed from n-hexanol. acs.org This enzymatic route offers a green alternative to chemical synthesis, which often requires harsh conditions and generates hazardous waste. researchgate.net

Table 2: Enzymes Investigated for this compound Synthesis

Enzyme Source Organism Finding
Novozym 435 Candida antarctica (immobilized lipase B) Demonstrated the highest activity and optimal conversion (97%) for the synthesis of n-hexyl benzoate. acs.orgresearchgate.net
Lipozyme TL IM Thermomyces lanuginosus (immobilized lipase) Screened as a potential catalyst for the reaction. acs.orgresearchgate.net
Lipozyme RM IM Rhizomucor miehei (immobilized lipase) Screened as a potential catalyst for the reaction. acs.orgresearchgate.net
Lipase AYS Amano Candida rugosa Screened as a potential catalyst for the reaction. acs.org
Esterase Bacillus subtilis (immobilized) Showed high stability and was applied for 2 days in the synthesis of this compound. researchgate.net

Identification and Characterization of Metabolic Pathways and Products

Subcellular Localization and Interaction with Biological Membranes

Scientific databases indicate that this compound's primary cellular location is the membrane. nih.gov As a lipophilic (fat-loving) molecule, characterized by its ester functional group and hexyl chain, it possesses the ability to associate with the lipid components of biological membranes. The interaction of drugs and other chemical compounds with membranes is a crucial factor in their biological activity, as they must often cross these barriers to reach their intracellular targets. up.pt

The process by which a molecule like this compound interacts with a cell membrane is governed by its physicochemical properties. Hydrophobic compounds tend to bind to or embed within the phospholipid bilayer of membranes. capes.gov.br This interaction can induce structural changes in the lipid phase of the membrane, which may, in turn, modulate the function of membrane-embedded proteins indirectly. up.pt While specific studies detailing the precise mechanism of this compound's membrane interaction are limited, its chemical nature suggests a non-specific hydrophobic binding. up.pt This is distinct from the more complex interactions observed with its derivative, Diethylamino hydroxybenzoyl this compound (DHHB), a UV filter whose percutaneous absorption has been studied, showing that it tends to remain in the upper layers of the stratum corneum, a membrane-rich structure. europa.eu

Ecotoxicological Implications and Environmental Behavior

The environmental profile of this compound is defined by its toxicity to aquatic life and its potential transformation in the environment. Safety data sheets classify this compound as very toxic to aquatic life with long-lasting effects, mandating that its release into the environment should be avoided. chemos.de

Environmental Monitoring and Distribution in Aquatic and Terrestrial Systems

Specific environmental monitoring data for this compound is not widely available in the reviewed literature. However, as a component in personal care products, its pathway into the environment is understood to be primarily through municipal wastewater systems. nih.gov Many organic compounds from cosmetics and sunscreens are continuously released into aquatic environments. nih.gov

While this compound itself is not typically a target analyte in broad environmental surveys, related compounds, particularly UV filters like Diethylamino hydroxybenzoyl this compound (DHHB), are frequently detected. For instance, various UV filters have been identified in groundwater, surface water, and drinking water, with concentrations ranging from the nanogram per liter (ng/L) to the microgram per liter (µg/L) level. nih.gov The presence of these related compounds highlights the potential for this compound to be distributed in similar environmental compartments, even if at lower or unmonitored concentrations. Its low water solubility and density lower than water suggest that if released into aquatic systems, it would tend to float and not readily dissolve. nih.govnoaa.gov

Formation and Fate of Environmental Transformation Products

Once released into the environment, this compound is subject to degradation and transformation. As an ester, its most probable fate is hydrolysis, breaking down into its constituent parts: 1-Hexanol and benzoic acid . noaa.gov Some data indicates that the substance is readily biodegradable. chemos.de

In contrast, more complex benzoate esters have been shown to undergo more intricate transformation pathways. A significant body of research exists for the UV filter Diethylamino hydroxybenzoyl this compound (DHHB), which is structurally related to this compound. In aquatic environments treated with chlorine, such as swimming pools, DHHB degrades to form a variety of transformation by-products (TBPs). researchgate.netnih.gov Studies have identified that free chlorine is the primary driver of its degradation, leading to chlorinated and/or hydroxylated derivatives. researchgate.netnih.gov The toxicity of these chlorinated by-products to aquatic organisms like daphnids has been found to be higher than that of the parent DHHB compound. publish.csiro.au

Key transformation pathways for DHHB in chlorinated water include chlorine substitution, combined chlorine and hydroxyl substitution, and dealkylation. researchgate.netnih.gov This creates a more complex environmental fate than simple hydrolysis and demonstrates how environmental processing can lead to metabolites of increased concern.

Table 1: Identified Transformation By-products of Diethylamino hydroxybenzoyl this compound (DHHB) in Chlorinated Water

Transformation Product Type Specific By-products Identified Reference
Mono-chlorinated Monochloro-DHHB researchgate.net, nih.gov
Di-chlorinated Dichloro-DHHB researchgate.net, nih.gov
Dealkylated Dealkyl-DHHB researchgate.net, nih.gov
Chloro-hydroxylated Monochloro-hydroxy-DHHB researchgate.net, nih.gov

Predictive Modeling for Environmental Risk Assessment

Predictive modeling is a key tool for assessing the potential environmental risk of chemicals in the absence of extensive monitoring data. nonhumanjournal.com This process typically involves calculating a risk quotient (RQ), which compares the Predicted Environmental Concentration (PEC) of a substance with its Predicted No-Effect Concentration (PNEC). nih.gov The PNEC is derived from ecotoxicity data for sensitive aquatic species. nih.gov

For this compound, while specific PEC values are not available, its high aquatic toxicity provides a basis for concern. chemos.de According to its safety data sheet, it is not classified as a Persistent, Bioaccumulative, and Toxic (PBT) substance. chemos.de

Risk assessments for the related compound DHHB and its transformation products have been conducted, suggesting they pose a significant health risk. researchgate.netnih.gov Similarly, tentative environmental risk assessments for other UV filters have concluded that for some, an environmental risk cannot be ruled out, necessitating further ecotoxicological analysis. researchgate.net These assessments use models to estimate exposure levels and compare them against toxicity thresholds for organisms at different trophic levels, such as algae, crustaceans (e.g., Daphnia magna), and fish. nih.govresearchgate.net Such frameworks could be applied to this compound to formally estimate its environmental risk, combining its known high toxicity with modeled predictions of its concentration in various environmental compartments.

Advanced Computational and Theoretical Studies of Hexyl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of molecules like hexyl benzoate (B1203000).

The electronic structure of hexyl benzoate is characterized by a benzene (B151609) ring and an ester functional group. The π-electron system of the aromatic ring significantly influences the molecule's reactivity and spectroscopic properties. Quantum chemical calculations can map the electron density distribution, identifying electrophilic and nucleophilic sites.

Table 1: Calculated Mulliken Atomic Charges for a Representative Benzoate Ester Note: This data is illustrative and based on general findings for benzoate esters. Specific values for this compound would require dedicated DFT calculations.

Atom Mulliken Charge (e)
Carbonyl Carbon (C=O) +0.5 to +0.7
Carbonyl Oxygen (C=O) -0.5 to -0.6
Ester Oxygen (O-R) -0.4 to -0.5

Quantum chemical calculations can predict various spectroscopic properties, which are crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule. For this compound, a strong absorption band corresponding to the C=O stretching vibration of the ester group is expected around 1720 cm⁻¹. Other characteristic peaks include C-O stretching vibrations and aromatic C-H and C=C stretching. Comparing theoretical spectra with experimental data helps in assigning the observed bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method. For this compound, aromatic protons would appear in the δ 7.2-8.1 ppm range, while the protons on the hexyl chain would be found in the upfield region (δ 0.9-4.3 ppm). The methylene (B1212753) protons adjacent to the ester oxygen (O-CH₂) would be the most deshielded of the alkyl chain. hilarispublisher.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. Benzoate esters typically exhibit strong absorption in the UV region due to π→π* transitions within the benzene ring and n→π* transitions associated with the carbonyl group.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, including its conformational flexibility and interactions with its environment.

The this compound molecule possesses significant conformational flexibility due to the rotatable bonds in the hexyl chain and around the ester linkage. foodb.ca MD simulations can explore the potential energy surface of the molecule to identify low-energy conformers.

The orientation of the hexyl chain relative to the benzoate group is a key conformational feature. Studies on similar alkyl benzoates have shown that the alkyl chain can adopt various folded and extended conformations. researchgate.net The global minimum energy conformation is typically an extended chain, but folded conformers can be populated, especially in condensed phases or under pressure. researchgate.net The rotation around the C-O bond of the ester linkage also contributes to the molecule's flexibility.

MD simulations are particularly useful for studying how this compound interacts with solvent molecules. The nature of these interactions depends on the polarity of the solvent.

In nonpolar solvents: this compound would primarily interact through van der Waals forces. The aromatic rings can also participate in π-π stacking interactions with other benzoate molecules.

In polar solvents: In addition to van der Waals forces, dipole-dipole interactions between the polar ester group of this compound and the solvent molecules become significant. In protic solvents like alcohols, the potential for hydrogen bonding to the carbonyl oxygen exists. mdpi.comresearchgate.netresearchgate.net

Simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom in this compound. researchgate.net These studies are crucial for understanding the solubility and transport properties of the compound.

Structure-Activity Relationship (SAR) Modeling for Benzoate Esters

Structure-Activity Relationship (SAR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity or a specific physical property. For benzoate esters, SAR models have been developed for various endpoints. scispace.comnih.govoup.com

While specific SAR models for this compound are not prominent, general principles derived from studies on other benzoate esters are applicable. nih.gov Key descriptors often used in these models include:

Lipophilicity (logP): The octanol-water partition coefficient is crucial for predicting skin penetration and bioavailability. The hexyl group gives this compound a relatively high logP value. foodb.canih.gov

Electronic Parameters: Charges on specific atoms (e.g., the carbonyl carbon) and the dipole moment can be correlated with reactivity or binding affinity. oup.com

Steric Parameters: Molecular volume, surface area, and the size and shape of substituents influence how the molecule fits into a binding site or permeates a membrane. nih.gov

For example, a QSAR study on phenyl benzoate esters found that molecular volume and the calculated logarithm of the partition coefficient (ClogP) were key parameters for predicting skin sensitization, while chemical reactivity was less important within the series. nih.gov Another SAR model for skin irritation in humans by esters identified properties like density, water solubility, and Hansen parameters as significant. oup.com These findings provide a framework for predicting the potential activity of this compound based on its calculated properties.

Table 2: Compound Names Mentioned

Compound Name
This compound
Methyl benzoate
Ethyl benzoate
Phenyl benzoate
Benzyl (B1604629) benzoate

Development of Predictive Models for Biological and Environmental Activities

The development of predictive models for the biological and environmental activities of this compound is grounded in the principles of QSAR. QSAR models are mathematical equations that relate the chemical structure of a compound to its biological or environmental activity. sips.org.inajrconline.org The underlying concept is that the properties of a chemical, and thus its interactions with biological and environmental systems, are a function of its molecular structure. ajrconline.org

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, it is frequently included as a data point in the development of broader predictive models for endpoints such as skin sensitization and environmental fate. oup.comwhiterose.ac.uk For instance, the US Environmental Protection Agency's EPI Suite™ can be used to estimate properties like biodegradation half-life for compounds like benzoate esters. nih.gov

The process of developing a predictive model for this compound would involve:

Data Collection: Compiling a dataset of structurally similar compounds (e.g., other benzoate esters) with known experimental data for a specific endpoint (e.g., toxicity to aquatic organisms, skin sensitization potential).

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound in the dataset, including this compound. These descriptors quantify different aspects of the molecule's structure and properties.

Model Building: Using statistical methods, such as multiple linear regression, to build a mathematical model that correlates the descriptors with the observed activity. jove.com

Validation: Testing the model's predictive power using an independent set of chemicals not used in the model's creation. jove.com

For the environmental activities of this compound, predictive models can estimate its persistence, bioaccumulation, and toxicity (PBT). nih.gov For example, models within software like the OECD QSAR Toolbox can predict the environmental fate of chemicals by estimating their soil sorption, biodegradation, and potential for aquatic toxicity. whiterose.ac.ukjove.com These predictions are crucial for assessing the environmental risk profile of the compound.

In the context of biological activity, QSAR models are often used to predict toxicological endpoints. ljmu.ac.uk For skin sensitization, the murine Local Lymph Node Assay (LLNA) provides quantitative data that can be used to build QSAR models, categorizing chemicals based on their potency. oup.com this compound would be analyzed within a group of similar chemicals to predict its potential as a skin sensitizer.

Correlation with Physicochemical Descriptors

The predictive power of any QSAR model is entirely dependent on the physicochemical descriptors used as input. These descriptors are numerical representations of the chemical and physical properties of a molecule. damcop.com For this compound, several key descriptors can be calculated from its structure and are used to predict its behavior. nih.gov

The most influential descriptors in QSAR studies are typically related to hydrophobicity, electronic effects, and steric properties: sips.org.in

Hydrophobicity: This is a critical factor in how a chemical is absorbed, distributed, and partitioned in biological and environmental systems. It is commonly quantified by the octanol-water partition coefficient (log P). A higher log P value, such as that for this compound, indicates a greater affinity for fatty tissues and organic matter, suggesting potential for bioaccumulation. damcop.comiff.com

Electronic Properties: These describe the electronic aspects of a molecule, such as its ability to donate or withdraw electrons, which influences its reactivity and how it interacts with biological receptors. The Hammett substituent constant (σ) is a classic example used for aromatic compounds. sips.org.in

Steric Factors: These relate to the size and shape of the molecule, which can determine whether it can fit into an enzyme's active site or a receptor's binding pocket. sips.org.in

The table below presents a selection of computed physicochemical descriptors for this compound, which form the basis for its computational and theoretical assessment.

Property/DescriptorValueSource
Molecular Formula C₁₃H₁₈O₂ iff.com
Molecular Weight 206.28 g/mol nih.gov
XLogP3 4.9 nih.gov
Log P 4.8 iff.com
Topological Polar Surface Area (TPSA) 26.3 ŲN/A
Number of Rotatable Bonds 7N/A
Number of H-Bond Acceptors 2N/A
Number of H-Bond Donors 0N/A
Vapor Pressure 0.001523 mm Hg @ 23°C iff.com

The correlation between these descriptors and the activity of this compound can be illustrated as follows:

The high Log P value (4.8-4.9) suggests that this compound is lipophilic. nih.goviff.com This property is strongly correlated with its absorption through the skin and its partitioning into soil and sediment in the environment. In predictive models for ecotoxicity, a high log P can indicate a higher potential for bioaccumulation in aquatic organisms.

The Topological Polar Surface Area (TPSA) is a descriptor related to a molecule's polarity and its ability to form hydrogen bonds. A low TPSA, like that of this compound, is often correlated with good membrane permeability.

The Number of Rotatable Bonds gives an indication of the molecule's conformational flexibility. This can be important for its ability to interact with various biological targets.

The Vapor Pressure is low, which suggests that this compound is not highly volatile and is likely to remain in the liquid or solid phase under normal environmental conditions. iff.com

By establishing these correlations, computational models can provide valuable insights into the likely biological and environmental profile of this compound, guiding further experimental testing and risk assessment efforts.

Potential Academic Applications and Emerging Research Areas for Hexyl Benzoate

Research in Flavor and Fragrance Chemistry

Hexyl benzoate (B1203000) is recognized for its characteristic scent, described as fresh, balsamic, woody, and herbaceous. specialchem.compellwall.comperfumersapprentice.com Its chemical properties make it a valuable component in fragrance formulations.

Molecular Interactions with Olfactory Receptors and Perception Mechanisms

Research into structure-odor relationships (SOR) reveals that even minor changes to a chemical's structure can significantly alter its perceived smell. unb.ca For instance, studies on various benzoate esters show that the arrangement of atoms influences which receptors are activated and how the brain interprets the signal. nih.govnih.gov While direct research on hexyl benzoate's specific interactions with human ORs is limited, studies on similar esters provide insight. For example, in Drosophila melanogaster, olfactory receptors have shown distinct responses to methyl benzoate and ethyl benzoate, highlighting the specificity of these interactions. nih.gov Research has also demonstrated that human olfactory receptors expressed in insect cells respond to specific esters, with OR 17-209 being activated by esters like isoamyl acetate (B1210297). oup.com The study of such interactions often involves advanced techniques like molecular modeling and the use of machine learning to predict how a molecule's structure relates to its scent. chemrxiv.org

Controlled Release and Volatility Profile Optimization in Formulations

The effectiveness of a fragrance compound is determined by its volatility and how its release is controlled over time. This compound has a relatively high boiling point of 272 °C and a low vapor pressure, which contributes to its longevity as a fragrance note. perfumersapprentice.com In perfumery, it is valued as a fixative, helping to prolong the presence of other, more volatile scents. pellwall.com

To further optimize its performance, researchers are exploring controlled-release technologies. Microencapsulation is a prominent technique where the fragrance oil is enclosed within a protective shell. researchgate.netresearchgate.net This method protects the compound from degradation and controls its release rate, which can be triggered by factors like friction or moisture. researchgate.net Materials like cyclodextrins are also used to form inclusion complexes with fragrance molecules, which can enhance stability and provide a sustained release. cyclolab.hu The goal of these formulation strategies is to manage the volatility profile, ensuring a consistent and lasting scent experience.

Integration in Advanced Materials Science

Beyond its use in fragrances, the chemical properties of this compound make it a suitable candidate for applications in materials science, particularly in the field of polymers.

Role as a Plasticizer or Additive in Polymer Systems

This compound serves as a non-phthalate plasticizer, an additive used to increase the flexibility and durability of polymers. indusvalleychemical.com It has demonstrated high compatibility with a wide range of polymers, including polyvinyl chloride (PVC), polyvinyl acetate (PVA), and various rubbers. indusvalleychemical.com Benzoate esters, as a class, are recognized for their high solvating power, which allows them to be easily incorporated into polymer matrices. specialchem.comspecialchem.com

The addition of benzoate plasticizers can improve several material properties, such as resistance to staining and UV degradation. specialchem.comspecialchem.com They are often used as alternatives to traditional phthalate (B1215562) plasticizers. indusvalleychemical.com While specific performance data for this compound is proprietary, the general effects of benzoate esters on polymer properties are well-documented. For instance, the use of other monobenzoate esters like 3-phenylpropyl benzoate has been shown to improve rheology and viscosity stability in polymer dispersions. google.comgoogle.com One of the key challenges with plasticizers is their tendency to migrate out of the polymer over time, leading to brittleness. specialchem.com Research in this area focuses on developing more stable formulations to minimize this migration.

Table 1: Polymer Compatibility of this compound and Related Benzoate Plasticizers

Polymer SystemCompatibility with Benzoate PlasticizersReference(s)
Polyvinyl Chloride (PVC)Excellent indusvalleychemical.com
Polyvinyl Acetate (PVA)Excellent indusvalleychemical.com
Ethylene Vinyl Acetate (EVA)Excellent indusvalleychemical.com
Ethyl Cellulose (B213188)Excellent indusvalleychemical.com
Nitrile RubberExcellent indusvalleychemical.com
Styrene Butadiene Rubber (SBR)Excellent indusvalleychemical.com

Design of this compound-Based Controlled Release Systems

The principle of controlled release extends beyond fragrances to the delivery of other active ingredients. This compound can be a component in systems designed to release substances like pesticides or pharmaceuticals in a controlled manner. google.commdpi.com In this context, it can act as a solvent or a carrier within a microcapsule. google.com

Microencapsulation technologies, such as interfacial polymerization, are used to create tiny capsules with a core containing the active ingredient and a polymer shell. researchgate.netnasa.gov The properties of this shell can be tailored to control the release rate of the encapsulated substance. google.com For example, research has been conducted on encapsulating herbicides in ethyl cellulose or cellulose acetate butyrate (B1204436) using ethyl benzoate as a solvent to form microcapsules. google.com Similarly, polylactic acid (PLA) microspheres have been developed to achieve the controlled release of the insecticide emamectin (B195283) benzoate. mdpi.com These systems protect the active ingredient from environmental degradation and allow for its gradual release, improving efficiency and stability. mdpi.com

Interdisciplinary Research Perspectives

The study of this compound sits (B43327) at the intersection of chemistry, materials science, and biology. Its application as a plasticizer in food packaging, for example, requires an understanding of its chemical stability, its interaction with the polymer, and its sensory properties to ensure it does not impart any undesirable flavor to the food. univ-lille.fr

Furthermore, a derivative, diethylamino hydroxybenzoyl this compound (DHHB), is a widely used chemical UV filter in sunscreens. specialchem.comatamanchemicals.comatamanchemicals.com Research on DHHB explores its photostability, its interactions with other ingredients in cosmetic formulations, and its behavior in different solvents, which involves principles of physical chemistry and photochemistry. mdpi.comresearchgate.nettypology.com The development of advanced delivery systems, such as lipid nanoparticles and nanoemulsions for cosmetic actives, represents a convergence of materials science and dermatology. researchgate.netmdpi.com These interdisciplinary approaches are crucial for unlocking the full potential of compounds like this compound and its derivatives in new and innovative applications.

Further Development in Green Synthesis Methodologies

The traditional synthesis of this compound typically involves the Fischer esterification of benzoic acid and n-hexanol, often catalyzed by strong mineral acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). researchgate.net While effective, these methods generate substantial acidic waste, which is hazardous to the environment. researchgate.net Consequently, research has increasingly focused on developing "green" alternatives that are more efficient, produce less waste, and utilize less hazardous materials.

Key areas of development in the green synthesis of this compound and related benzoate esters include the use of solid acid catalysts and enzymatic processes.

Solid Acid Catalysis: A significant advancement in green chemistry is the replacement of corrosive and difficult-to-recover liquid acids with solid, reusable catalysts. For instance, research into the synthesis of Diethylamino hydroxybenzoyl this compound (DHHB), a complex derivative of this compound, has demonstrated the successful use of solid acid catalysts. researchgate.net In one study, a sulfonic acid group-modified ion-exchange resin was used as a solid acid catalyst to replace sulfuric acid. researchgate.net This method not only improved the product yield but also simplified catalyst recovery and reuse, reducing energy consumption and waste acid. researchgate.net The catalyst showed high stability, maintaining over 90% conversion after 10 cycles. researchgate.net

Enzymatic Synthesis: Biocatalysis, using enzymes to drive chemical reactions, offers a highly specific and environmentally benign alternative to conventional chemical routes. The enzymatic synthesis of alkyl benzoates, including this compound, has been investigated using various lipases. researchgate.net A study comparing different commercially available enzymes identified an esterase from Bacillus subtilis as a stable and effective catalyst for this compound synthesis. researchgate.net While chemical routes may still be superior in terms of reaction speed under certain conditions, enzymatic synthesis operates under milder conditions and avoids harsh chemicals. researchgate.net Research has explored the use of enzymes like Novozym 435 and various lipases under microwave irradiation to optimize the synthesis of benzoate esters. researchgate.net

Other Novel Methods: Emerging research also points to other innovative green synthesis strategies. One such method involves the use of N-Heterocyclic Carbenes (NHCs) as catalysts for ester synthesis from organic halides, incorporating oxygen from the air. lookchem.com Another approach utilizes thermally regulated molybdate-based ionic liquids as catalysts for one-pot aerobic oxidative cascade processes to produce benzyl (B1604629) benzoates, a related class of compounds. jxnutaolab.com These methods represent the frontier of green chemistry, aiming for high atom economy and the use of air as a green oxidant. lookchem.comjxnutaolab.com

Table 1: Comparison of this compound Synthesis Methodologies

Synthesis Method Catalyst Advantages Disadvantages Research Findings
Traditional Fischer Esterification Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (PTSA) High yield, well-established Generates hazardous acidic waste, catalyst recovery is difficult researchgate.net The most common industrial method. researchgate.net
Solid Acid Catalysis Sulfonic acid group-modified ion exchange resin Reusable catalyst, reduced energy consumption, less waste acid, high yield (85% for DHHB) researchgate.net May have lower activity compared to traditional acids in some cases. Catalyst maintained >90% conversion after 10 cycles in DHHB synthesis. researchgate.net
Enzymatic Synthesis Lipases (e.g., from Bacillus subtilis, Candida rugosa), Novozym 435 Environmentally benign, high specificity, mild reaction conditions researchgate.net Can be slower than chemical routes, potential for enzyme inhibition researchgate.net Esterase from B. subtilis showed high stability; C. rugosa lipase (B570770) used for methyl benzoate synthesis. researchgate.net
N-Heterocyclic Carbene (NHC) Catalysis N-Heterocyclic Carbenes Utilizes oxygen from the air as a green oxidant lookchem.com Newer technology, may require specific organic halide precursors lookchem.com A novel strategy for constructing O-containing compounds. lookchem.com

Applications in Environmental Analytical Chemistry for Monitoring and Remediation

The presence of synthetic compounds like this compound in the environment necessitates the development of precise analytical methods for their detection and quantification. Due to its classification as hazardous to the aquatic environment with long-lasting effects, monitoring its concentration in water systems is crucial. chemos.de

Monitoring and Detection: this compound's physical and chemical properties make it suitable for analysis by gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS). restek.comresearchgate.net These techniques are powerful tools for identifying and quantifying trace amounts of organic pollutants in environmental samples. restek.com

While direct studies on this compound as an environmental contaminant are limited, research on similar compounds provides a framework for its potential analytical applications. For example, benzyl benzoate, a structurally similar ester, is commonly used as an internal standard in the GC-MS analysis of phthalates, a class of widespread environmental pollutants. restek.comgcms.czepa.gov An internal standard is a compound added to a sample in a known concentration to facilitate the accurate quantification of other analytes by correcting for losses during sample preparation and instrumental analysis. epa.gov Given its structural similarity and stability, this compound could potentially serve a similar role in methods for monitoring other semi-volatile organic compounds.

Table 2: Analytical Techniques and Applications for this compound

Technique Application Purpose Related Compound Findings
Gas Chromatography-Mass Spectrometry (GC-MS) Monitoring & Quantification Separation and identification of volatile and semi-volatile organic compounds in environmental samples. Benzyl benzoate is used as an internal standard for phthalate analysis, suggesting a similar potential use for this compound. restek.comgcms.cz
High-Performance Liquid Chromatography (HPLC) Degradation & Transformation Studies Analyzing the breakdown of compounds in environmental matrices like water. Used to study the degradation of DHHB in chlorinated water, a method applicable to this compound. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of Transformation Products Structural elucidation of by-products formed during degradation processes. Used to identify the transformation products of hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate in chlorinated water. sigmaaldrich.com

Q & A

Q. What are the standard laboratory methods for synthesizing and characterizing hexyl benzoate, and how is purity ensured?

this compound is synthesized via esterification of benzoic acid with hexanol, typically using acid catalysts (e.g., sulfuric acid) under reflux. Post-reaction purification involves distillation or column chromatography to remove unreacted precursors. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, gas chromatography–mass spectrometry (GC-MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) to assess purity (≥99%) .

Q. How are the physicochemical properties of this compound experimentally determined?

Key properties include:

  • Boiling point : Measured via distillation under controlled pressure.
  • Density : Determined using a pycnometer or digital densitometer.
  • Refractive index : Analyzed with a refractometer.
  • Purity : Validated via melting point analysis (differential scanning calorimetry, DSC) and chromatographic methods .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

this compound may cause skin/eye irritation (GHS Category 2/2A). Researchers should:

  • Use personal protective equipment (gloves, lab coats, goggles).
  • Work in a fume hood to avoid inhalation (H335).
  • Store at 4°C in light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the contact toxicity of this compound against arthropods?

A validated approach involves:

  • Test organism selection : Use Solenopsis invicta (fire ant) workers as a model.
  • Dose-response assays : Apply this compound topically at varying concentrations (e.g., 0.1–10 µg/insect).
  • Mortality assessment : Record mortality rates at 24–48 hours post-exposure.
  • Statistical analysis : Use probit models to calculate LD₅₀ values .

Q. How does alkyl chain length influence the bioactivity of alkyl benzoates, and what methodologies elucidate structure-activity relationships?

Comparative studies using homologous esters (C1–C6 alcohols) reveal that toxicity increases with chain length. For example:

  • Experimental design : Synthesize methyl, ethyl, and hexyl benzoates.
  • Bioassays : Test contact toxicity against target species.
  • Data analysis : Apply linear regression to correlate chain length with LD₅₀ values .

Q. How can contradictory data on this compound’s environmental impact be resolved?

Discrepancies in aquatic toxicity (e.g., H413 hazard classification vs. studies reporting low toxicity) require:

  • Methodological review : Compare test conditions (e.g., OECD vs. EPA guidelines).
  • Degradation studies : Analyze hydrolysis/photolysis products via LC-MS.
  • Ecotoxicity assays : Use Daphnia magna or algae to assess chronic effects .

Q. What strategies enhance the photostability of this compound in UV-filter formulations?

To evaluate photodegradation:

  • UV irradiation tests : Exclude formulations to simulated sunlight (e.g., solar simulator).
  • Stability monitoring : Quantify intact this compound via HPLC-UV.
  • Synergistic additives : Test antioxidants (e.g., tocopherol) or UV absorbers to mitigate degradation .

Q. How do in vitro assays address discrepancies in skin sensitization data for this compound?

The Direct Peptide Reactivity Assay (DPRA) and SENS-IS assay can resolve conflicting results between animal models (e.g., LLNA) and human data. Key steps:

  • Protein reactivity : Measure cysteine depletion in DPRA.
  • Genomic profiling : Use SENS-IS to classify sensitization potency .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference hazard classifications (e.g., GHS) with peer-reviewed ecotoxicity studies to identify protocol variations or confounding factors .
  • Experimental Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed method documentation and supplementary data submission .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.